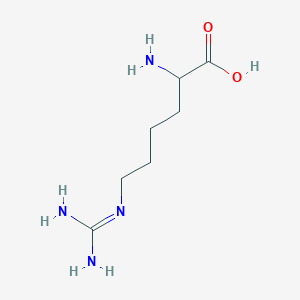

L-Homoarginina

Descripción general

Descripción

Es un potente inhibidor de la fosfatasa alcalina ósea y hepática humana . Este compuesto es un metabolito endógeno, lo que significa que se produce naturalmente dentro del cuerpo. Se ha relacionado con varios procesos fisiológicos y patológicos, incluidas las enfermedades cardiovasculares .

Aplicaciones Científicas De Investigación

H-HoArg-OH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Sirve como herramienta para estudiar la inhibición enzimática, particularmente la fosfatasa alcalina.

Industria: Se utiliza en la producción de productos farmacéuticos y como reactivo bioquímico.

Mecanismo De Acción

H-HoArg-OH ejerce sus efectos principalmente inhibiendo la fosfatasa alcalina, una enzima involucrada en los procesos de desfosforilación. Esta inhibición afecta varias vías metabólicas, particularmente aquellas relacionadas con las funciones óseas y hepáticas . Los objetivos moleculares incluyen los sitios activos de la fosfatasa alcalina, donde H-HoArg-OH se une e impide que la enzima catalice sus reacciones .

Análisis Bioquímico

Biochemical Properties

L-Homoarginine participates in several biochemical reactions. It is known to increase nitric oxide supply, thereby improving endothelial function. This compound interacts with various enzymes, proteins, and biomolecules. For instance, L-Homoarginine is a substrate for nitric oxide synthases, which convert it into nitric oxide and homocitrulline . It also interacts with arginases, albeit with lower affinity compared to arginine, potentially acting as an effective inhibitor in the presence of arginine . Additionally, L-Homoarginine is a substrate for cationic amino acid transporters such as CAT1, CAT2A, and CAT2B, which facilitate its cellular uptake .

Cellular Effects

L-Homoarginine influences various cellular processes. It has been shown to improve endothelial function by increasing nitric oxide production, which is crucial for vascular health . In the brain, L-Homoarginine can be detected in significant quantities and is involved in multiple effects on the central nervous system . It also acts as a growth inhibitor for certain microbes, such as Staphylococcus aureus and Escherichia coli, indicating its role in inhibiting specific microbial growth pathways . Furthermore, L-Homoarginine has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiovascular and renal systems .

Molecular Mechanism

The molecular mechanism of L-Homoarginine involves its interactions with various biomolecules. As a substrate for nitric oxide synthases, L-Homoarginine is converted into nitric oxide, which plays a vital role in vasodilation and endothelial function . It also inhibits tissue nonspecific alkaline phosphatase, affecting bone and liver-specific enzymes . Additionally, L-Homoarginine’s interaction with cationic amino acid transporters facilitates its cellular uptake and distribution . These interactions highlight the compound’s role in modulating enzyme activity and cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Homoarginine can change over time. Studies have shown that its levels can increase during pregnancy, indicating a temporal variation in its physiological role . The stability and degradation of L-Homoarginine in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function. For instance, its role as an inhibitor of alkaline phosphatase enzymes can lead to delayed growth of osteosarcoma tumor cells . These temporal effects underscore the importance of monitoring L-Homoarginine levels in various experimental conditions.

Dosage Effects in Animal Models

The effects of L-Homoarginine vary with different dosages in animal models. Studies have demonstrated that supplementation of L-Homoarginine can have protective effects, such as improved neurological outcomes after experimental stroke . High doses of L-Homoarginine can be toxic, particularly when targeting specific organs like the liver and kidneys . Understanding the threshold and toxic effects of L-Homoarginine is essential for its potential therapeutic applications.

Metabolic Pathways

L-Homoarginine is involved in several metabolic pathways. It is synthesized from lysine through reactions similar to those in the urea cycle, with ornithine transcarbamylase being a key enzyme in its production . Another pathway involves arginine:glycine amidinotransferase, which catalyzes the formation of L-Homoarginine from arginine . These pathways highlight the compound’s role in nitrogen metabolism and its interactions with various enzymes and cofactors.

Transport and Distribution

The transport and distribution of L-Homoarginine within cells and tissues are facilitated by cationic amino acid transporters such as CAT1, CAT2A, and CAT2B . These transporters play a crucial role in the cellular uptake and efflux of L-Homoarginine, influencing its localization and accumulation in different tissues. The selective depletion of L-Homoarginine from urine while retaining it in plasma indicates a sophisticated transport mechanism .

Subcellular Localization

L-Homoarginine’s subcellular localization is influenced by its interactions with specific transporters and enzymes. In the brain, it is synthesized and released from liver and kidney tissues, contributing to its presence in nervous tissue . The compound’s activity and function are affected by its localization within specific cellular compartments, such as the cytoplasm and mitochondria. These targeting signals and post-translational modifications direct L-Homoarginine to its functional sites within the cell.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de H-HoArg-OH típicamente implica la modificación de la arginina. Un método común es la reacción de arginina con formaldehído y cianuro de hidrógeno, seguido de hidrólisis para producir H-HoArg-OH . Las condiciones de reacción a menudo requieren un ambiente controlado con ajustes específicos de pH y temperatura para garantizar que se obtenga el producto deseado.

Métodos de Producción Industrial

La producción industrial de H-HoArg-OH implica la síntesis a gran escala utilizando métodos similares a los utilizados en entornos de laboratorio, pero optimizados para obtener mayores rendimientos y pureza. Esto incluye el uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

H-HoArg-OH experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los correspondientes derivados oxo.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de amina más simples.

Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos ácidos y bases para reacciones de sustitución . Las condiciones típicamente implican temperaturas específicas, niveles de pH y solventes para facilitar las reacciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxo, derivados de amina y compuestos de arginina sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

Arginina: El compuesto padre de H-HoArg-OH, involucrado en la síntesis de proteínas y varios procesos metabólicos.

Lisina: Otro aminoácido con propiedades estructurales similares pero diferentes funciones biológicas.

Ornitina: Un compuesto involucrado en el ciclo de la urea, estructuralmente similar a la arginina.

Singularidad de H-HoArg-OH

H-HoArg-OH es único debido a su fuerte efecto inhibitorio sobre la fosfatasa alcalina ósea y hepática, a diferencia de otros compuestos similares que pueden no exhibir el mismo nivel de inhibición . Esto lo hace particularmente valioso en la investigación centrada en la inhibición enzimática y las vías metabólicas relacionadas.

Propiedades

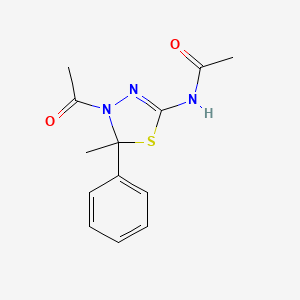

IUPAC Name |

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=C(N)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926980 | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156-86-5, 13094-78-5 | |

| Record name | L-Homoarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-homoarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~6~-Carbamimidoyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOARGININE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Homo-L-arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.